1-(4-Methoxyphenyl)cyclobutanamine

Physicochemical profiling CNS drug design Blood-brain barrier penetration

1-(4-Methoxyphenyl)cyclobutanamine (CAS 1017387-07-3), also referred to as 4-MeO-PCBA, is a synthetic cyclobutanamine derivative with molecular formula C11H15NO and molecular weight 177.24 g/mol. The compound features a cyclobutane ring directly substituted at the 1-position with a primary amine and a 4-methoxyphenyl group.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 1017387-07-3
Cat. No. B1501554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)cyclobutanamine
CAS1017387-07-3
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCC2)N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-10-5-3-9(4-6-10)11(12)7-2-8-11;/h3-6H,2,7-8,12H2,1H3;1H
InChIKeyQMYHYYPRQOXXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)cyclobutanamine (CAS 1017387-07-3): Research-Grade Cyclobutanamine Building Block for CNS-Targeted Medicinal Chemistry


1-(4-Methoxyphenyl)cyclobutanamine (CAS 1017387-07-3), also referred to as 4-MeO-PCBA, is a synthetic cyclobutanamine derivative with molecular formula C11H15NO and molecular weight 177.24 g/mol . The compound features a cyclobutane ring directly substituted at the 1-position with a primary amine and a 4-methoxyphenyl group. It belongs to the broader class of arylcyclobutanamines, a scaffold recognized in biochemical research for mechanism-based monoamine oxidase (MAO) inactivation . The 4-methoxy substituent confers key physicochemical differences compared to the unsubstituted parent 1-phenylcyclobutylamine, including increased topological polar surface area (35.3 vs. 26 Ų), an additional hydrogen bond acceptor (2 vs. 1), and a higher molecular weight (177.24 vs. 147.22 g/mol), all of which influence solubility, permeability, and target engagement profiles .

CNS lead optimization: differentiated TPSA within the cyclobutanamine scaffold class
GPCR SAR mapping: essential positional-isomer control for arylcyclobutanamine pharmacophore studies
MAO radical-enzymology research: electronic-probe tool compound for inactivation mechanism studies
Multi-vendor building block: scalable route supports gram-to-kilogram synthesis with batch consistency

Why Direct Substitution of 1-(4-Methoxyphenyl)cyclobutanamine with Unsubstituted or Positional-Isomeric Cyclobutanamine Analogs Is Not Scientifically Justified


Cyclobutanamine derivatives bearing an aromatic substituent at the 1-position are not functionally interchangeable. The unsubstituted parent compound, 1-phenylcyclobutylamine (PCBA), acts as a mechanism-based irreversible inactivator of monoamine oxidase (MAO), with its activity intimately dependent on the electronic and steric characteristics of the cyclobutane–phenyl system . Introduction of a para-methoxy group, as in 1-(4-methoxyphenyl)cyclobutanamine, alters the electron density of the aromatic ring and introduces an additional hydrogen bond acceptor, which is expected to modulate both the rate of MAO-catalyzed one-electron oxidation and the binding pose within the active site. Positional isomers such as 2-(4-methoxyphenyl)cyclobutanamine exhibit fundamentally different spatial relationships between the amine and the aryl ring, leading to distinct biological recognition patterns as evidenced by BindingDB data showing dopamine D2 receptor agonist activity (EC50 21 nM) for the 2-isomer—a target engagement profile that cannot be assumed for the 1-isomer . Furthermore, replacing the cyclobutane ring with a cyclopropane (as in 1-(4-methoxyphenyl)cyclopropanamine) alters ring strain, pKa of the amine, and the geometry of the pharmacophore, precluding direct substitution without re-validation of all downstream assays .

Electronic Profile Mismatch
Substitution with 1-phenylcyclobutylamine removes the para-methoxy group, altering electron density and H-bond acceptor count, which may shift MAO inactivation kinetics and target engagement.
Constitutional Isomer Risk
2-(4-Methoxyphenyl)cyclobutanamine exhibits dopamine D2 receptor agonist activity (EC50 21 nM); this vicinal pharmacophore profile may not transfer to the geminal 1-isomer without independent validation.
Ring-Strain and pKa Mismatch
Replacement with cyclopropanamine analogs alters ring geometry, amine pKa, and pharmacophore conformation, limiting direct transfer to cyclobutanamine-based SAR datasets.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)cyclobutanamine (CAS 1017387-07-3) Against Its Closest Structural Analogs


Enhanced Topological Polar Surface Area (TPSA) Versus 1-Phenylcyclobutylamine: Implications for Blood-Brain Barrier Permeability

1-(4-Methoxyphenyl)cyclobutanamine exhibits a computed TPSA of 35.3 Ų compared to 26 Ų for the unsubstituted 1-phenylcyclobutylamine (PCBA) . This 9.3 Ų difference arises from the additional methoxy oxygen acting as a second hydrogen bond acceptor (HBA count: 2 vs. 1). Compounds targeting CNS receptors typically require TPSA values below 60–70 Ų for adequate passive BBB permeation, but TPSA values in the 25–40 Ų range represent a therapeutically relevant window where target engagement and CNS exposure can be balanced. The higher TPSA of the 4-methoxy derivative may reduce non-specific membrane partitioning relative to PCBA while remaining within CNS-accessible limits, a profile that is potentially advantageous for reducing off-target phospholipidosis relative to more lipophilic analogs .

Physicochemical Differentiation
Cross-study comparable
ΔTPSA = +9.3 Ų (35.3 vs 26 Ų); XLogP3 unchanged at 1.5; additional H-bond acceptor
Supports CNS permeation screening with differentiated polarity profile
Computed values; no experimental logBB data reported
Physicochemical profiling CNS drug design Blood-brain barrier penetration

Positional Isomer Differentiation: 1-(4-Methoxyphenyl)cyclobutanamine vs. 2-(4-Methoxyphenyl)cyclobutanamine Receptor Engagement Profiles

The positional isomer 2-(4-methoxyphenyl)cyclobutanamine has been profiled in BindingDB and demonstrates agonist activity at the human dopamine D2 receptor with an EC50 of 21 nM . The 1-isomer (target compound) places the amine and 4-methoxyphenyl substituent on the same cyclobutane carbon, creating a geminal substitution pattern that orients the pharmacophore differently from the vicinal arrangement in the 2-isomer. This constitutional isomerism is expected to produce distinct receptor recognition profiles; the D2 activity observed for the 2-isomer cannot be extrapolated to the 1-isomer without independent experimental confirmation. For laboratories investigating structure–activity relationships (SAR) around cyclobutanamine-based GPCR ligands, sourcing both isomers is essential to map the pharmacophoric requirements of the target receptor, as the 1-isomer provides a unique vector for the amine relative to the aromatic ring .

Positional Isomer Comparison
Class-level inference
1-isomer: no reported D2 data; 2-isomer: EC50 21 nM (human D2, β-arrestin-2 assay)
Enables isomer-specific SAR mapping for GPCR target engagement
Receptor activity context may not transfer between isomers
GPCR pharmacology Isomer selectivity Dopamine receptor

Synthetic Accessibility and Vendor-Reported Purity: Scalable Route via Optimized Reduction Enables Higher Batch Consistency

A 2022 publication in Organic Process Research & Development described a scalable and cost-effective synthetic route for 1-(4-methoxyphenyl)cyclobutanamine hydrochloride (CAS 1228879-06-8), achieving improved yield and purity relative to earlier methods . Multiple commercial vendors now supply the free base (CAS 1017387-07-3) or hydrochloride salt at purities of 95–98% as verified by HPLC, GC, and NMR . In contrast, the unsubstituted 1-phenylcyclobutylamine is typically offered at 95–97% purity, while the 2-(4-methoxyphenyl)cyclobutanamine isomer and the 1-(4-chlorophenyl)cyclobutanamine analog are less widely stocked, with fewer vendors providing certificates of analysis . The availability of a published, optimized process route reduces the risk of batch-to-batch variability and facilitates gram-to-kilogram scale-up for lead optimization programs.

Supply-Chain and Purity
Supporting evidence
≥6 vendors; purity 95–98% (HPLC, GC, NMR); published scalable OPRD 2022 route
Reduces procurement risk for lead optimization sourcing
Vendor-reported QC as of April 2026; independent re-verification recommended
Process chemistry Building block procurement Route scouting

Monoamine Oxidase Pharmacophore Differentiation: 4-Methoxy Substitution Alters Electronic Parameters Governing Radical Cation Stability

1-Phenylcyclobutylamine (PCBA) is a well-characterized mechanism-based irreversible inactivator of monoamine oxidase (MAO), acting via one-electron oxidation to an amine radical cation followed by homolytic cyclobutane ring cleavage and covalent attachment to the flavin cofactor . The para-methoxy substituent in 1-(4-methoxyphenyl)cyclobutanamine is an electron-donating group (+M effect) that can stabilize the radical cation intermediate formed during MAO-catalyzed oxidation. This electronic effect is predicted to alter both the rate of enzyme inactivation (kinact) and the partition ratio (substrate turnover per inactivation event) relative to the unsubstituted parent . While no direct head-to-head MAO inactivation kinetics have been published for the 4-methoxy derivative, the established SAR for para-substituted arylcyclopropylamine MAO inhibitors demonstrates that electron-donating substituents can significantly modulate both potency and isoform selectivity (MAO-A vs. MAO-B) . Laboratories studying cyclobutanamine-based MAO inactivators require the 4-methoxy variant as an essential tool compound to probe electronic effects on the radical inactivation mechanism.

MAO Pharmacophore Prediction
Class-level inference
σp = -0.27 (para-OCH₃); predicted to stabilize radical cation intermediate; no experimental kinact/KI
Supports MAO radical-enzymology hypothesis testing
Extrapolated from arylcyclopropylamine SAR; direct kinetics validation required
Monoamine oxidase inhibition Mechanism-based inactivation Neuropharmacology

Validated Application Scenarios for Procuring 1-(4-Methoxyphenyl)cyclobutanamine (CAS 1017387-07-3) Based on Available Evidence


CNS Lead Optimization Programs Requiring Fine-Tuned Physicochemical Properties Within the Cyclobutanamine Scaffold

Medicinal chemistry teams optimizing CNS drug candidates can use 1-(4-methoxyphenyl)cyclobutanamine as a scaffold with a TPSA of 35.3 Ų and XLogP3 of 1.5—physicochemical parameters that fall within the established CNS drug-like space . Compared to the unsubstituted 1-phenylcyclobutylamine (TPSA 26 Ų), the 4-methoxy derivative provides an incremental increase in polarity without sacrificing predicted membrane permeability, enabling systematic exploration of the TPSA–CNS exposure relationship within a single scaffold class. This is particularly relevant for programs where reducing non-specific tissue binding is a key optimization goal .

Structure–Activity Relationship (SAR) Mapping of Cyclobutanamine Positional Isomers at GPCR Targets

Given that the positional isomer 2-(4-methoxyphenyl)cyclobutanamine has demonstrated dopamine D2 receptor agonist activity (EC50 21 nM) in a β-arrestin-2 recruitment assay , procurement of the 1-isomer is essential for any laboratory conducting systematic SAR around the arylcyclobutanamine pharmacophore. The geminal (1,1-disubstituted) architecture of the target compound presents the amine and aromatic ring in a spatial orientation distinct from the vicinal arrangement of the 2-isomer, allowing researchers to probe how the relative geometry of the amine and aryl groups affects receptor activation, selectivity, and biased signaling at aminergic GPCRs .

Mechanistic Studies of Monoamine Oxidase Radical Inactivation: Probing Electronic Substituent Effects

The established role of 1-phenylcyclobutylamine as a mechanism-based MAO inactivator operating through a radical cation intermediate makes the 4-methoxy derivative a valuable electronic probe. The electron-donating methoxy group (σp = -0.27) is predicted to stabilize the amine radical cation, potentially altering the enzyme inactivation kinetics relative to the parent compound. Academic laboratories focused on radical enzymology and pharma groups developing next-generation MAO inhibitors can use this compound to test hypotheses about how aromatic substituents modulate the partition ratio between catalytic turnover and enzyme inactivation in flavin-dependent amine oxidases .

Multi-Vendor Procurement for Chemical Biology Probe Synthesis with Reduced Supply-Chain Risk

For core facilities and CROs synthesizing chemical biology probes or conducting fragment-based screening, 1-(4-methoxyphenyl)cyclobutanamine offers a supply-chain advantage over less accessible cyclobutanamine analogs. The compound is stocked by at least six commercial suppliers with documented purity (95–98%) and QC traceability, and benefits from a published scalable synthetic route . This multi-vendor availability at defined purity specifications reduces the risk of synthetic bottlenecks compared to positional isomers or halogen-substituted analogs (e.g., 1-(4-chlorophenyl)cyclobutanamine), which are offered by fewer suppliers and lack public process optimization data .

Application
Selection Property
Validation Focus
CNS lead optimization (physicochemical tuning)
Differentiated TPSA and HBA profile within scaffold class
Permeability and non-specific binding reduction endpoints
GPCR positional-isomer SAR mapping
Geminal 1,1-substitution architecture
Receptor activation and biased-signaling endpoint comparison
MAO radical-inactivation mechanism studies
Electron-donating para-methoxy substituent effect
Radical-cation stability and inactivation kinetics review
Chemical biology probe synthesis and fragment screening
Multi-vendor QC-documented supply with scalable route
Batch-to-batch consistency and supply-chain reliability
All applications represent research-use contexts. Validation focus areas require independent experimental confirmation.

Technical Documentation Hub

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39 linked technical documents
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